3-Mercaptoheptyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

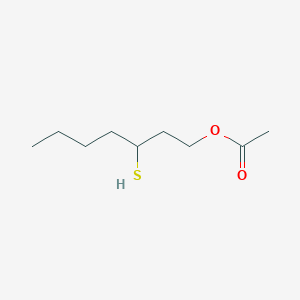

3-Mercaptoheptyl acetate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a fruity and sulfurous taste.

Applications De Recherche Scientifique

Flavoring Agent in Food and Beverages

3-Mercaptoheptyl acetate is primarily recognized for its role as a flavoring agent. It contributes to the aroma profile of various food products, particularly in the wine industry. Research indicates that thiols like 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA) are significant contributors to the aroma of white wines, enhancing fruity and floral notes.

Case Study: Wine Aroma Enhancement

A study demonstrated that the presence of 3MH and 3MHA in Sauvignon Blanc wines significantly influences sensory attributes such as "guava" and "grapefruit." Wines with higher concentrations of these thiols exhibited enhanced fruity aromas compared to those with lower levels .

Data Table: Sensory Attributes of Wines with Varying Thiol Concentrations

| Thiol Concentration (ng/L) | Guava Intensity | Grapefruit Intensity |

|---|---|---|

| 250 | Low | Medium |

| 500 | Medium | High |

| 2500 | High | Very High |

Fragrance Industry Applications

In the fragrance industry, this compound serves as a key component in creating complex scent profiles. Its unique odor characteristics allow it to be used in perfumes, cosmetics, and personal care products.

Research Findings on Fragrance Formulation

Recent patents highlight the use of this compound as a novel flavor-imparting agent that can enhance the sensory experience of consumer products. The compound's ability to impart a rich, natural scent makes it suitable for various applications including perfumes and scented products .

Data Table: Applications of this compound in Fragrance

| Product Type | Application |

|---|---|

| Perfumes | Base note for floral scents |

| Cosmetics | Scent enhancer |

| Personal Care Products | Natural fragrance component |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound for detecting and quantifying volatile sulfur compounds in various matrices. Its low odor threshold makes it an ideal candidate for studies focused on aroma compounds.

Case Study: Detection of Volatile Sulfur Compounds

A study employed gas chromatography to analyze the presence of thiols in wine samples, using this compound as a reference standard. The findings revealed significant correlations between thiol concentrations and sensory attributes, underscoring its importance in quality control within the wine industry .

Health and Safety Considerations

While this compound is generally recognized as safe for use in food and beverages, ongoing research is essential to fully understand its long-term effects on health. Regulatory bodies continue to monitor its use to ensure consumer safety.

Propriétés

Numéro CAS |

548774-80-7 |

|---|---|

Formule moléculaire |

C9H18O2S |

Poids moléculaire |

190.31 g/mol |

Nom IUPAC |

3-sulfanylheptyl acetate |

InChI |

InChI=1S/C9H18O2S/c1-3-4-5-9(12)6-7-11-8(2)10/h9,12H,3-7H2,1-2H3 |

Clé InChI |

JWESHEXXXWDVAQ-UHFFFAOYSA-N |

SMILES |

CCCCC(CCOC(=O)C)S |

SMILES canonique |

CCCCC(CCOC(=O)C)S |

Densité |

0.980-0.984 |

Key on ui other cas no. |

548774-80-7 |

Description physique |

Colourless liquid; Sulfury, fruity aroma |

Pureté |

95% min. |

Solubilité |

Soluble in water and in fats Soluble (in ethanol) |

Synonymes |

3-Mercapto-1-heptyl acetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.